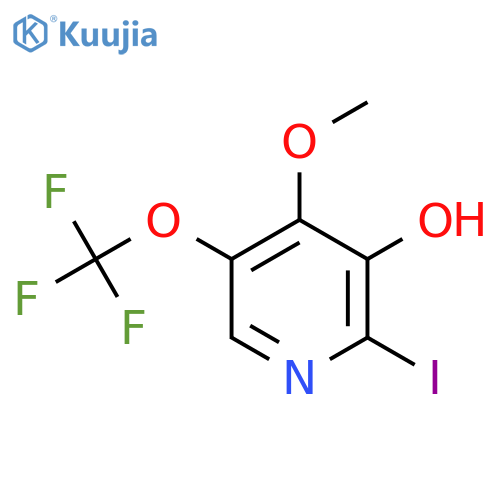

Cas no 1806191-58-1 (3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine)

1806191-58-1 structure

商品名:3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine

CAS番号:1806191-58-1

MF:C7H5F3INO3

メガワット:335.019184827805

CID:4831145

3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H5F3INO3/c1-14-5-3(15-7(8,9)10)2-12-6(11)4(5)13/h2,13H,1H3

- InChIKey: RTIBXWKPAQFVRH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=C(C=N1)OC(F)(F)F)OC)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 216

- トポロジー分子極性表面積: 51.6

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029096717-1g |

3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine |

1806191-58-1 | 97% | 1g |

$1,519.80 | 2022-03-31 |

3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1806191-58-1 (3-Hydroxy-2-iodo-4-methoxy-5-(trifluoromethoxy)pyridine) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬